2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
CAS No.:
Cat. No.: VC14807176
Molecular Formula: C25H26N4O5
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N4O5 |
|---|---|
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C25H26N4O5/c1-32-15-8-9-18-17(11-15)16-5-4-6-19(23(16)28-18)27-21(30)13-29-25(31)22-14(12-26-29)7-10-20(33-2)24(22)34-3/h7-12,19,28H,4-6,13H2,1-3H3,(H,27,30) |
| Standard InChI Key | AHRNGRNDYMZCLU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CN4C(=O)C5=C(C=CC(=C5OC)OC)C=N4 |
Introduction
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic molecule that combines a phthalazine moiety with a carbazole derivative. This compound is notable for its potential pharmacological applications, particularly in the fields of oncology and neurology. The presence of both phthalazine and carbazole structures suggests significant biological activity, including potential inhibition of kinases involved in cell signaling pathways and modulation of neurotransmitter systems.
Molecular Formula and Weight
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Molecular Formula: C25H26N4O5
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Molecular Weight: Approximately 462.5 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions, including the condensation of specific hydrazones with cyclohexanones under acidic conditions. Thin Layer Chromatography (TLC) is used to monitor the reaction's progress.
Pharmacological Activity
Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on tumor growth and modulation of neurotransmitter systems. This suggests a multifaceted mechanism of action that warrants further investigation.
Biological Targets
The phthalazine moiety may interact with specific biological targets such as enzymes or receptors, potentially inhibiting certain kinases involved in cell signaling pathways.
Stability and Spectroscopy
The stability of the compound under different pH conditions can be assessed using spectroscopic methods like NMR and IR spectroscopy. These methods provide insights into functional group behavior during reactions.
Chemical Reactions
The compound can undergo various chemical reactions typical for amides and aromatic compounds, including hydrolysis and substitution reactions.
Research Findings
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